Ethyl 4-(aminomethyl)bicyclo[2.2.2]octane-1-carboxylate hydrochloride
Description
Ethyl 4-(aminomethyl)bicyclo[2.2.2]octane-1-carboxylate hydrochloride is a bicyclic organic compound characterized by a rigid [2.2.2]octane scaffold substituted with an ethyl ester group at position 1 and an aminomethyl group at position 2. Its molecular formula is C₁₁H₂₀ClNO₂ (molecular weight: 233.74) . The bicyclo[2.2.2]octane framework imparts structural rigidity, making it a valuable intermediate in medicinal chemistry, particularly for designing drugs targeting central nervous system (CNS) disorders or metabolic diseases . The hydrochloride salt enhances solubility, facilitating its use in synthetic workflows.
Structure
3D Structure of Parent
Properties
IUPAC Name |
ethyl 4-(aminomethyl)bicyclo[2.2.2]octane-1-carboxylate;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21NO2.ClH/c1-2-15-10(14)12-6-3-11(9-13,4-7-12)5-8-12;/h2-9,13H2,1H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUAAFUGGRFCWGF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C12CCC(CC1)(CC2)CN.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.76 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-(aminomethyl)bicyclo[2.2.2]octane-1-carboxylate hydrochloride typically involves a multi-step process. One common method includes the following steps:
Formation of the bicyclo[2.2.2]octane core: This can be achieved through a [4+2] cycloaddition reaction of cyclohexenones with electron-deficient alkenes under enamine/iminium catalysis.
Introduction of the aminomethyl group: This step involves the functionalization of the bicyclo[2.2.2]octane core with an aminomethyl group, often through nucleophilic substitution reactions.
Esterification: The carboxylate group is esterified with ethanol to form the ethyl ester.
Hydrochloride formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and efficient purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-(aminomethyl)bicyclo[2.2.2]octane-1-carboxylate hydrochloride can undergo various chemical reactions, including:
Oxidation: The aminomethyl group can be oxidized to form corresponding imines or nitriles.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The aminomethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Formation of imines or nitriles.
Reduction: Formation of alcohols.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
Ethyl 4-(aminomethyl)bicyclo[2.2.2]octane-1-carboxylate hydrochloride has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential drug candidates, particularly those targeting the central nervous system.
Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules.
Biological Studies: It is used in studies involving enzyme inhibition and receptor binding due to its unique bicyclic structure.
Industrial Applications: The compound is used in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of ethyl 4-(aminomethyl)bicyclo[2.2.2]octane-1-carboxylate hydrochloride involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds and electrostatic interactions with enzymes or receptors, modulating their activity. The bicyclic structure provides rigidity, enhancing binding affinity and specificity.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis compare the target compound with structurally or functionally related bicyclo[2.2.2]octane derivatives and other bicyclic esters.
Table 1: Key Structural and Physicochemical Comparisons
*CAS 949153-20-2 corresponds to Ethyl 4-aminobicyclo[2.2.2]octane-1-carboxylate hydrochloride, which may share structural overlap but lacks the aminomethyl group .
Key Findings from Comparative Analysis
Structural Rigidity vs. Flexibility: The bicyclo[2.2.2]octane scaffold in the target compound provides greater rigidity compared to bicyclo[2.1.1]hexane derivatives (e.g., CAS 104234-94-8), which may influence binding to sterically constrained biological targets . Substitution patterns (e.g., aminomethyl vs. dimethylamino groups) significantly alter electronic properties.
Pharmacological Relevance :
- The ethyl ester group in the target compound improves lipophilicity compared to methyl esters (e.g., CAS 135908-43-9), which may enhance bioavailability in vivo .
- Complex analogs like CAS 1146699-66-2 demonstrate how functionalization (e.g., fluoropyrrolidine) can shift activity toward specific targets (e.g., antidiabetic effects via γ-secretase inhibition) .
Synthetic Accessibility :
- The target compound shares synthetic pathways with other bicyclo[2.2.2]octane derivatives, such as amidation/esterification of preformed bicyclic amines (e.g., evidence from CAS 135908-33-7 synthesis) .
- Recrystallization from n-hexane/iPr₂O (as in ) is a common purification method for similar bicyclic esters .
Commercial Availability: this compound is supplied by multiple vendors (e.g., Ramidus AB, BioSpectra), indicating its industrial relevance as a building block .
Biological Activity
Ethyl 4-(aminomethyl)bicyclo[2.2.2]octane-1-carboxylate hydrochloride, also known by its CAS number 54829-95-7, is a bicyclic compound that has garnered attention for its diverse biological activities and potential therapeutic applications. This article explores the compound's biological activity, including its pharmacological properties, synthesis, and relevant case studies.
- Molecular Formula : C12H22ClNO2
- Molecular Weight : 247.76 g/mol
- CAS Number : 54829-95-7
- Solubility : Highly soluble in water (8.81 mg/ml) .
Pharmacological Activities
This compound exhibits several biological activities:
- Anti-plasmin Activity : The compound has been noted for its ability to inhibit plasmin, an enzyme involved in the breakdown of fibrin in blood clots, suggesting potential applications in thrombolytic therapy .
- Antitumoral Properties : Research indicates that derivatives of bicyclo[2.2.2]octane structures can serve as precursors for bioactive compounds, including antitumoral agents .
- Enzyme Inhibition : The compound has been studied for its role in inhibiting various enzymes, which could be beneficial in treating diseases associated with enzyme overactivity .
Synthesis
The synthesis of this compound typically involves multi-step processes that include:
- Starting Materials : Bicyclo[2.2.2]octane derivatives.
- Reagents : Various acids and solvents such as methanol and hydrochloric acid.
- Yield : Reports indicate yields of around 89% during synthesis .
Study on Antiplasmin Activity
A study highlighted the anti-plasmin activity of bicyclic compounds, noting that this compound displayed significant inhibition of plasmin activity in vitro, indicating its potential use in managing conditions related to abnormal clotting .
Enzyme Inhibition Research
Another research effort focused on the enzyme inhibition properties of bicyclic compounds, where it was found that derivatives including Ethyl 4-(aminomethyl)bicyclo[2.2.2]octane exhibited effective inhibition against specific enzymes involved in metabolic pathways, suggesting therapeutic applications in metabolic disorders .
Comparative Analysis of Biological Activities
| Activity Type | Ethyl 4-(aminomethyl)bicyclo[2.2.2]octane-1-carboxylate | Other Bicyclic Compounds |
|---|---|---|
| Anti-plasmin | Yes | Varies |
| Antitumoral | Yes | Yes |
| Enzyme Inhibition | Yes | Yes |
| Solubility | Highly soluble | Varies |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
